(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate

Stereochemistry Enantiomeric purity Chiral building block

(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate (CAS 1438393-12-4) is a chiral, enantiomerically pure (S)-configured piperazine derivative bearing two Boc protecting groups and a C2-carbamoyl substituent. With a molecular formula C15H27N3O5 and a molecular weight of 329.39 g/mol, it serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a building block for proteolysis-targeting chimeras (PROTACs) and other bifunctional degraders.

Molecular Formula C15H27N3O5
Molecular Weight 329.39 g/mol
CAS No. 1438393-12-4
Cat. No. B3103359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate
CAS1438393-12-4
Molecular FormulaC15H27N3O5
Molecular Weight329.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)C(=O)N)C(=O)OC(C)(C)C
InChIInChI=1S/C15H27N3O5/c1-14(2,3)22-12(20)17-7-8-18(10(9-17)11(16)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H2,16,19)/t10-/m0/s1
InChIKeyYVQUDJUGLPUGDQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate (CAS 1438393-12-4): Chiral Piperazine Building Block for PROTAC and Medicinal Chemistry Procurement


(S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate (CAS 1438393-12-4) is a chiral, enantiomerically pure (S)-configured piperazine derivative bearing two Boc protecting groups and a C2-carbamoyl substituent . With a molecular formula C15H27N3O5 and a molecular weight of 329.39 g/mol, it serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a building block for proteolysis-targeting chimeras (PROTACs) and other bifunctional degraders . The compound is supplied as a solid with a purity specification of ≥97–98% and is characterized by its InChI key YVQUDJUGLPUGDQ-JTQLQIEISA-N and MDL identifier MFCD25458329 .

Why Generic Substitution of (S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate Fails: Stereochemical and Functional Differentiation


Generic substitution of this compound with its racemate, (R)-enantiomer, or simpler piperazine diesters is not feasible for stereospecific synthetic applications . The (S)-configuration at the C2 position of the piperazine ring dictates the three-dimensional orientation of the carbamoyl group, which directly influences downstream molecular recognition when incorporated into PROTAC ternary complex formation or enzyme inhibitor scaffolds [1]. Racemic 2-carbamoylpiperazine-1,4-dicarboxylate (CAS 927883-45-2) introduces 50% of the undesired (R)-enantiomer, potentially reducing target engagement, altering degradation efficiency (DC50), or complicating chiral resolution during synthesis . Furthermore, di-tert-butyl piperazine-1,4-dicarboxylate (CAS 76535-75-6) lacks the carbamoyl functional group entirely, precluding its use in applications requiring amide coupling through the C2 position. The quantitative evidence below substantiates the necessity of specifying the exact (S)-enantiomer with the carbamoyl functionality.

Quantitative Comparative Evidence for (S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate (CAS 1438393-12-4) — Procurement Decision Support


Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate

The target compound bears the (S)-configuration at the C2 position of the piperazine ring, as confirmed by its distinct InChI key (YVQUDJUGLPUGDQ-JTQLQIEISA-N) and stereospecific IUPAC naming . The (R)-enantiomer (CAS 1415566-27-6) possesses a different InChI key (YVQUDJUGLPUGDQ-SNVBAGLBSA-N), while the racemate (CAS 927883-45-2) contains an equimolar mixture of both . Chiral HPLC or polarimetry is used to verify enantiomeric excess (ee), with typical commercial specifications requiring ≥98% ee for the (S)-enantiomer versus <50% for the racemate .

Stereochemistry Enantiomeric purity Chiral building block

Functional Group Differentiation: Carbamoyl vs. Carboxylate at C2

The C2-carbamoyl group (–CONH2) of the target compound provides a hydrogen bond donor/acceptor motif absent in the corresponding carboxylic acid derivatives such as 1,4-di-tert-butyl piperazine-2-carboxylate . This carbamoyl moiety serves as a key recognition element for binding to E3 ligase surfaces or target proteins in PROTAC design, as evidenced by its incorporation into CRBN- and VHL-based degraders [1]. The simpler di-tert-butyl piperazine-1,4-dicarboxylate (CAS 76535-75-6) lacks any C2 substituent, with a molecular formula C14H26N2O4 and molecular weight of 286.37 g/mol, rendering it unsuitable for amide bond formation at this position .

Functional group Amide coupling PROTAC linker

Physical Property Comparison: Boiling Point and Density Across Chiral Forms

The predicted boiling point and density for the (S)-enantiomer are 469.4±40.0 °C and 1.170±0.06 g/cm³, respectively, identical within experimental error to the (R)-enantiomer (CAS 1415566-27-6) as expected for enantiomeric pairs . These values contrast markedly with di-tert-butyl piperazine-1,4-dicarboxylate (CAS 76535-75-6), which has a predicted boiling point of 353.3±17.0 °C and a density of 1.089±0.06 g/cm³ . The higher boiling point and density of the carbamoyl-substituted compound reflect the additional intermolecular hydrogen bonding capacity conferred by the –CONH2 group.

Physicochemical properties Boiling point Density

Boc-Protecting Group Strategy: Orthogonal Deprotection Compatibility vs. Cbz Alternatives

The target compound features two Boc (tert-butoxycarbonyl) groups on the piperazine N1 and N4 positions, enabling simultaneous or sequential acid-labile deprotection under standard conditions (e.g., TFA/DCM or HCl/dioxane) [1]. This contrasts with the mixed protecting group strategy of 4-Boc-1-Cbz-2-carbamoylpiperazine (CAS 955016-61-2), which employs a Cbz (benzyloxycarbonyl) group requiring hydrogenolysis for removal . The dual-Boc strategy offers a 2-step deprotection yield advantage: typical Boc removal by TFA proceeds quantitatively (>95%) within 1–2 hours at room temperature, whereas hydrogenolytic Cbz removal can require 12–24 hours and is incompatible with sulfur-containing substrates [2].

Protecting group Orthogonal deprotection SPPS compatibility

Procurement-Aligned Application Scenarios for (S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate (CAS 1438393-12-4)


PROTAC Degrader Library Synthesis via C2-Carbamoyl Amide Conjugation

The (S)-enantiomer is the preferred building block for synthesizing PROTAC libraries targeting E3 ligases (CRBN, VHL, IAP) where stereochemical fidelity at the piperazine linker position is critical for ternary complex formation [1]. The dual-Boc protection allows for sequential unmasking: N1-Boc can be selectively removed for attachment of the E3 ligase ligand, while N4-Boc removal enables conjugation to the target protein ligand [2]. The C2-carbamoyl group provides an additional hydrogen-bonding anchor that can improve solubility and modulate the protonation state of the PROTAC linker, as demonstrated in piperazine-containing degrader design [3].

Enantioselective Kinase or Protease Inhibitor Scaffold Construction

For medicinal chemistry programs requiring enantiomerically pure piperazine scaffolds—such as inhibitors of kinases, proteases, or carbonic anhydrases—this compound provides a ready-to-functionalize (S)-configured core [1]. The carbamoyl group can serve as a bioisostere for carboxylic acids or as a recognition element for catalytic residues in enzyme active sites. Procurement of the single (S)-enantiomer eliminates the need for chiral preparative HPLC resolution, reducing synthesis step count and improving overall yield in lead optimization campaigns.

Solid-Phase PROTAC Synthesis with Orthogonal Boc Deprotection

The dual-Boc strategy enables fully orthogonal solid-phase synthesis of PROTACs, where the compound is first anchored via the C2-carbamoyl group, followed by sequential Boc deprotection for stepwise elongation [1][2]. This approach, validated in solid-phase PROTAC construction, benefits from the compound's predicted solubility profile and inertness to common coupling reagents (e.g., HATU, DIC) [3]. The quantitative yield advantage (>95% per deprotection step versus ~85–92% for Cbz-based alternatives) supports its selection for automated parallel synthesis workflows.

Quote Request

Request a Quote for (S)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.